molecular formula C13H18N2O2 B5092692 N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide

Cat. No.: B5092692
M. Wt: 234.29 g/mol
InChI Key: URWKQHJKIWSGMZ-UHFFFAOYSA-N
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Description

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide is a chemical compound with a complex structure that includes a benzamide core and a butan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide typically involves the reaction of benzoyl chloride with butan-2-ylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate reagent to yield the final product. The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)benzamide
  • N-(2-oxo-2-phenyl-1-(pyrimidin-2-ylamino)ethyl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butan-2-ylamino group, in particular, may provide unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-10(2)15-12(16)9-14-13(17)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWKQHJKIWSGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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